Calpeptin

Beschreibung

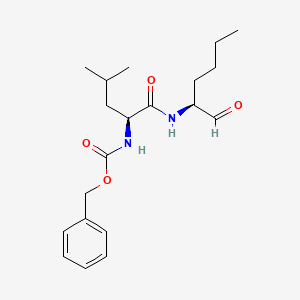

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O4/c1-4-5-11-17(13-23)21-19(24)18(12-15(2)3)22-20(25)26-14-16-9-7-6-8-10-16/h6-10,13,15,17-18H,4-5,11-12,14H2,1-3H3,(H,21,24)(H,22,25)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGUOGKHUUUWAF-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922464 | |

| Record name | Calpeptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117591-20-5 | |

| Record name | Calpeptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117591-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calpeptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117591205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calpeptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALPEPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18X9FR245W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Role of Calpeptin in Apoptosis and Cell Death Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

Calpeptin is a potent, cell-permeable, and reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases. Its high specificity makes it an invaluable tool for elucidating the intricate roles of calpains in cellular signaling, particularly in the context of programmed cell death, or apoptosis. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on key apoptotic signaling pathways, and detailed protocols for its application in experimental settings. By inhibiting calpain, this compound effectively blocks critical steps in both intrinsic and extrinsic apoptotic cascades, primarily by preventing the cleavage of key Bcl-2 family proteins and modulating caspase activity. This document consolidates quantitative data, outlines experimental methodologies, and provides visual diagrams of the underlying molecular pathways to serve as a detailed resource for researchers in the field.

Introduction to this compound and Calpains

This compound is a dipeptide aldehyde that acts as a potent inhibitor of calpain I and calpain II.[1] Calpains are intracellular, non-lysosomal cysteine proteases that require calcium for their activation.[2] The two major ubiquitous isoforms, calpain-1 (µ-calpain) and calpain-2 (m-calpain), are activated by micromolar and millimolar concentrations of Ca²⁺, respectively.[2] Under normal physiological conditions, calpains exist as inactive proenzymes.[2] However, following cellular stress signals that lead to a sustained increase in intracellular calcium—such as ischemia, excitotoxicity, or exposure to certain toxins—calpains become activated.[2][3] Once active, they cleave a wide array of substrate proteins, thereby participating in numerous cellular processes, including apoptosis.[2] this compound's ability to permeate cell membranes and specifically inhibit these proteases has established it as a critical tool for studying calpain-dependent cell death and has highlighted its neuroprotective potential in various injury models.[4][5]

Mechanism of Action: How this compound Modulates Apoptotic Pathways

This compound's primary role in preventing apoptosis stems from its direct inhibition of calpain activity.[6] This inhibition disrupts a complex and interconnected signaling cascade that links calcium dysregulation to the core apoptotic machinery. The major pathways affected are the mitochondrial (intrinsic) pathway and its crosstalk with the caspase cascade.

Inhibition of the Mitochondrial Apoptosis Pathway

A crucial function of calpain in apoptosis is the cleavage and activation of pro-apoptotic proteins from the Bcl-2 family.[7]

-

Cleavage of Bax: Calpain directly cleaves the pro-apoptotic protein Bax.[4][8] This cleavage results in an activated 18-kDa fragment that translocates from the cytosol to the mitochondrial outer membrane.[3]

-

Mitochondrial Permeabilization: Activated Bax oligomerizes in the mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[4][9]

-

Release of Pro-Apoptotic Factors: MOMP results in the release of key apoptotic molecules from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c and Apoptosis-Inducing Factor (AIF).[3][9]

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome.[5]

By inhibiting calpain, this compound prevents the initial cleavage of Bax, thereby blocking the entire downstream sequence of mitochondrial-mediated events.[8] Studies have shown that the neuroprotective effect of this compound is critically dependent on a functional, Bax-dependent mitochondrial pathway.[10][11][12] While some reports suggest calpain may also cleave Bid, another pro-apoptotic protein, other studies indicate that Bax is the more critical calpain substrate in certain models of excitotoxic apoptosis.[7][9][10]

Crosstalk with the Caspase Cascade

Calpains and caspases, another family of cysteine proteases, engage in significant crosstalk during apoptosis.[13]

-

Direct Caspase Activation: Calpains can directly cleave and activate initiator caspases, such as caspase-12 (associated with ER stress) and executioner caspases like caspase-7.[5][14]

-

Indirect Caspase Activation: The primary route of caspase activation is indirect, via the apoptosome-mediated activation of caspase-9, which in turn cleaves and activates the main executioner caspase, caspase-3.[5][15]

-

Feedback Amplification Loop: In a feedback mechanism, activated caspase-3 can cleave calpastatin, the endogenous inhibitor of calpain, leading to sustained calpain activation and amplification of the death signal.[14]

This compound treatment has been demonstrated to significantly reduce the activation of caspase-9, caspase-12, and the key executioner caspase-3 in various models of apoptosis, underscoring its role as a broad inhibitor of the cell death machinery.[5][15]

// Invisible nodes for alignment edge [style=invis]; Stress -> Calpain; } END_DOT Caption: Calpain-Mediated Apoptotic Pathway and Point of this compound Inhibition.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified across various systems. The following tables summarize its inhibitory concentrations and observed effects on key apoptotic markers in different experimental models.

Table 1: IC₅₀ Values of this compound

| Target | Source/System | IC₅₀ Value | Reference(s) |

| Calpain I | Porcine Erythrocytes | 52 nM | [1] |

| Calpain II | Porcine Kidney | 34 nM | [1] |

| Calpain I | Human Platelets | 40 nM | [1] |

| Papain | N/A | 138 nM | [1] |

| SARS-CoV-2 Mpro | In vitro assay | 10.7 µM | |

| SARS-CoV-2 Replication | Vero E6 Cells | 0.6 µM | [16] |

Table 2: Experimental Effects of this compound on Apoptotic Markers

| Cell/Model System | Apoptotic Stimulus | This compound Treatment | Observed Effect | Reference(s) |

| Cortical Neurons | NMDA | 5 - 20 µM | Decreased number of PI-positive (dead) cells. | [9] |

| Rat Model | Subarachnoid Hemorrhage | 50 µg (intracerebroventricular) | Reduced activation of caspases-3, -9, and -12. | [5] |

| Rat Model | Focal Cerebral Ischemia | In vivo administration | Reduced expression of caspase-3. | [15] |

| HL-60 Leukemia Cells | Drug-induced Apoptosis | Pre-treatment | Blocked cleavage of Bax to its active p18 form. | [8] |

| Spinal Cord Motoneurons | Rotenone / MPP⁺ | 1 µM | Decreased Bax:Bcl-2 ratio. | [17] |

| L6 Myoblast Cells | IFN-γ | 1 - 5 µM | Attenuated calpain activity and apoptotic changes. | [18] |

| Pancreatic Cancer Cells | In vitro | >20 µM | Suppressed cell proliferation. | [19] |

Key Experimental Protocols

Reproducible and accurate measurement of calpain activity and apoptosis is fundamental to studying the effects of this compound. Below are detailed methodologies for two key assays.

Protocol: Fluorometric Calpain Activity Assay

This protocol is adapted from commercially available kits (e.g., Abcam ab65308, Sigma-Aldrich MAK228) and measures the activity of activated calpain in cell lysates.[20][21][22]

Principle: Active calpain in the cell lysate cleaves the non-fluorescent substrate Ac-LLY-AFC, releasing the highly fluorescent compound 7-Amino-4-trifluoromethylcoumarin (AFC). The fluorescence intensity is directly proportional to calpain activity and is measured at Ex/Em = 400/505 nm.[20][21]

Methodology:

-

Sample Preparation:

-

Induce apoptosis in cell cultures using the desired method. Prepare a parallel, untreated control culture.

-

Harvest 1-2 x 10⁶ cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in 100 µL of ice-cold Extraction Buffer (provided in kits, specifically designed to prevent auto-activation of calpain).

-

Incubate on ice for 20 minutes, vortexing gently every 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant (cytosolic extract) to a new, pre-chilled tube.

-

Determine protein concentration of the lysate using a compatible assay (e.g., Coomassie-based).

-

-

Assay Reaction:

-

Prepare reactions in a 96-well black plate suitable for fluorescence.

-

Sample Wells: Add 50-200 µg of protein lysate and adjust the volume to 85 µL with Extraction Buffer.

-

Negative Control Well: Add lysate from the treated sample and 1 µL of a specific Calpain Inhibitor (e.g., Z-LLY-FMK). Adjust volume to 85 µL.

-

Positive Control Well: Add 1-2 µL of the provided Active Calpain solution and adjust volume to 85 µL with Extraction Buffer.

-

To all wells, add 10 µL of 10X Reaction Buffer.

-

To initiate the reaction, add 5 µL of Calpain Substrate (Ac-LLY-AFC) to all wells.

-

-

Measurement and Analysis:

-

Incubate the plate at 37°C for 1 hour, protected from light.

-

Measure fluorescence using a microplate reader with an excitation filter of 400 nm and an emission filter of 505 nm.

-

Calpain activity is determined by comparing the relative fluorescence units (RFU) of the treated sample to the untreated control after subtracting the background fluorescence from the negative control well.

-

Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This is a standard flow cytometry-based protocol for distinguishing between live, early apoptotic, and late apoptotic/necrotic cells.[23][24]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells with compromised membranes.

Methodology:

-

Cell Preparation:

-

Induce apoptosis in suspension or adherent cells. For adherent cells, gently detach using trypsin and combine with the supernatant to ensure apoptotic bodies are collected.

-

Collect 1-5 x 10⁵ cells per sample by centrifugation (300 x g for 5 minutes).

-

Wash cells once with 1 mL of cold PBS and centrifuge again.

-

-

Staining:

-

Prepare 1X Annexin-Binding Buffer by diluting the provided 5X or 10X stock with deionized water.

-

Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution (typically 50 µg/mL).

-

Gently vortex the cell suspension.

-

-

Incubation and Analysis:

-

Incubate the samples for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube.

-

Analyze the samples by flow cytometry immediately (within 1 hour).

-

Use unstained, PI-only, and Annexin V-only controls to set compensation and gates correctly.

-

-

Data Interpretation:

-

Live Cells: Annexin V-negative and PI-negative.

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

-

Conclusion and Future Directions

This compound is an indispensable research tool for dissecting the role of calpains in programmed cell death. Its mechanism of action is centered on the inhibition of calpain-mediated cleavage of pro-apoptotic proteins, most notably Bax, which prevents the activation of the mitochondrial death pathway and subsequent caspase activation.[8][10] The extensive evidence of its neuroprotective effects in preclinical models of stroke, neurotrauma, and neurodegeneration highlights the therapeutic potential of calpain inhibition.[3][5][25] Future research should continue to explore the substrate specificity of different calpain isoforms in various cell death paradigms and advance the development of next-generation calpain inhibitors with improved pharmacokinetic profiles for clinical applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calpain Inhibition Attenuates Apoptosis of Retinal Ganglion Cells in Acute Optic Neuritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Reduces Neurobehavioral Deficits and Neuronal Apoptosis Following Subarachnoid Hemorrhage in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bleomycin-sulfate.com [bleomycin-sulfate.com]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.org [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. Calpains Are Downstream Effectors of bax-Dependent Excitotoxic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calpains are downstream effectors of bax-dependent excitotoxic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Caspase and calpain function in cell death: bridging the gap between apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | The role of calcium-calpain pathway in hyperthermia [frontiersin.org]

- 15. The protective effects and potential mechanism of Calpain inhibitor this compound against focal cerebral ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Therapeutic use of this compound in COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound Attenuated Apoptosis and Intracellular Inflammatory Changes in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Calpain inhibitor this compound suppresses pancreatic cancer by disrupting cancer–stromal interactions in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. abcam.com [abcam.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. abcam.com [abcam.com]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 25. Frontiers | Calpain Inhibitor this compound Alleviates Ischemia/Reperfusion-Induced Acute Kidney Injury via Suppressing AIM2 Inflammasome and Upregulating Klotho Protein [frontiersin.org]

Calpeptin's Impact on Inflammatory Responses: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Calpeptin, a cell-permeable dipeptide aldehyde, is widely recognized as a potent inhibitor of calpains, a family of calcium-dependent cysteine proteases. Emerging evidence has illuminated its significant role in modulating inflammatory processes, positioning it as a molecule of interest for therapeutic development in various inflammatory diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on key inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome, and its impact on cellular processes central to inflammation. Quantitative data from preclinical studies are summarized, and detailed experimental protocols are provided to facilitate further research.

Core Mechanism of Action: Inhibition of Cysteine Proteases

This compound's primary mechanism of action is the potent and reversible inhibition of calpains, particularly the ubiquitous isoforms Calpain I (μ-calpain) and Calpain II (m-calpain)[1][2]. Calpains are crucial mediators in various cellular processes, and their over-activation is implicated in the pathology of inflammatory conditions[2][3]. In addition to calpains, this compound also exhibits inhibitory activity against other cysteine proteases, such as cathepsins, which can also play a role in inflammation and viral entry into cells[4][5][6][7]. This dual inhibitory profile contributes to its broad anti-inflammatory effects.

The following table summarizes the reported inhibitory concentrations of this compound against its primary targets and in functional assays.

| Target/Process | System | Potency (ID50 / IC50 / EC50) | Reference |

| Calpain I | Human Platelets | ID50: 40 nM | [1][7] |

| Calpain I | Porcine Erythrocytes | ID50: 52 nM | [1] |

| Calpain II | Porcine Kidney | ID50: 34 nM | [1] |

| Papain | - | ID50: 138 nM | [1] |

| SARS-CoV-2 Entry | Vero E6 Cells | EC50: 163-174 nM | [4][8] |

| SARS-CoV-2 Particle Release | Vero E6 Cells | IC50: 0.6 µM | [8] |

| SARS-CoV Replication | In Vitro | EC50: 2 µM | [9] |

Impact on Key Inflammatory Signaling Pathways

This compound interferes with critical signaling cascades that drive the inflammatory response. Its ability to inhibit calpain prevents the downstream activation of major pro-inflammatory pathways.

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression[10]. In the canonical pathway, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Certain inflammatory stimuli can lead to the activation of calpain, which directly degrades IκBα[2][11]. This degradation releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α[10][11]. By inhibiting calpain, this compound prevents IκBα degradation, thereby suppressing NF-κB activation and subsequent inflammatory gene expression[11][12].

The NLRP3 inflammasome is a multi-protein complex that, upon activation by pathogenic or sterile danger signals, triggers the activation of Caspase-1[13]. Activated Caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms[13]. Studies have shown that calpain activation is an important step for NLRP3 inflammasome activation[14]. This compound treatment has been demonstrated to reduce crystal-induced IL-1β production by inhibiting this pathway[14]. Further research indicates this compound significantly suppresses both the AIM2 and NLRP3 inflammasome signaling pathways, preventing Caspase-1 activation and the release of IL-1β and IL-18[3][15][16].

Modulation of Cellular Inflammatory Processes

This compound's influence extends to the function of key immune cells and processes that drive tissue damage in inflammatory conditions.

-

Neutrophil Activity: Calpain plays a role in neutrophil migration and activation[17]. As a calpain inhibitor, this compound can block the infiltration of inflammatory cells into tissues[8]. It has also been shown to inhibit NETosis, a process where neutrophils release web-like structures of DNA that can trap pathogens but also contribute to tissue damage and thrombosis in chronic inflammation[4][8][9].

-

Immune Cell Infiltration and Tissue Damage: In a preclinical model of multiple sclerosis (EAE), this compound treatment reduced the infiltration of immune cells into the spinal cord, attenuated gliosis and axonal damage, and decreased neuronal and oligodendrocyte death[5][18].

-

Muscle Inflammation: In muscle cells, pro-inflammatory cytokines like TNF-α and IFN-γ can induce apoptosis and inflammatory changes. This compound has been shown to attenuate these detrimental effects, suggesting a protective role in inflammatory myopathies[1][2][19].

The following table provides a summary of this compound concentrations and doses used in various experimental models to achieve anti-inflammatory effects.

| Model Type | Model Details | Dose / Concentration | Observed Effect | Reference |

| In Vitro | Bone Marrow-Derived Dendritic Cells | 30 µM | Inhibition of NLRP3 inflammasome | [14] |

| In Vitro | Rat L6 Myoblasts | 1 - 5 µM | Attenuation of IFN-γ induced changes | [2] |

| In Vitro | Human Kidney (HK-2) Cells | Pretreatment | Alleviation of hypoxia-induced injury | [15][16] |

| In Vitro | Human Lung Fibroblasts (WI38, IMR90) | 0 - 100 nM | Dose-dependent suppression of proliferation | [7] |

| In Vivo | Feline Right Ventricular PO Model | 0.6 mg/kg (i.v.) | Blocked activation of calpain and caspase-3 | [1] |

| In Vivo | EAE (Multiple Sclerosis Model) Rats | 50 - 250 µg/kg | Reduced clinical scores, inflammation, and neurodegeneration | [5][18] |

| In Vivo | SARS-CoV-2 Infected Hamsters | 1 mg/kg | Reduced tracheal viral load | [4] |

| In Vivo | Bleomycin-Induced Pulmonary Fibrosis Mice | 0.04 mg/mouse (i.p.) | Inhibited collagen deposition | [7] |

| In Vivo | Ischemia/Reperfusion Kidney Injury Mice | Pretreatment | Suppressed AIM2/NLRP3 inflammasomes | [3][15] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.

-

Objective: To assess the effect of this compound on NLRP3 inflammasome-mediated cytokine release.

-

Cell Line: Primary bone marrow-derived dendritic cells (BMDCs) from mice[14].

-

Methodology:

-

Cell Culture: Culture BMDCs in appropriate media.

-

Pre-treatment: Incubate BMDCs with this compound (e.g., 30 µM) or a vehicle control for 30 minutes[14].

-

Priming (Signal 1): Stimulate cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): Activate the inflammasome using an NLRP3 agonist such as silica crystals or nigericin for 5 hours[14].

-

Sample Collection: Collect the cell culture supernatants and prepare cell lysates.

-

Analysis: Measure the concentration of secreted IL-1β and TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA). Analyze cell lysates and supernatants for pro- and cleaved-Caspase-1 and IL-1β via Western Blotting[14].

-

-

Objective: To determine if this compound can attenuate cytokine-induced inflammatory changes in muscle cells.

-

Cell Line: Rat L6 myoblast cell line[2].

-

Methodology:

-

Cell Culture: Grow L6 myoblasts to a desired confluency.

-

Inflammatory Stimulation: Treat cells with a pro-inflammatory cytokine such as IFN-γ (e.g., 500 units/mL)[2].

-

This compound Treatment: Co-treat or post-treat the cells with this compound (e.g., 1 and 5 µM) for a specified duration, such as 24 hours[2].

-

Sample Collection: Harvest cells to prepare protein lysates.

-

Analysis:

-

Conclusion and Future Directions

This compound demonstrates robust anti-inflammatory properties across a range of preclinical models. Its capacity to inhibit calpain and, to some extent, cathepsins allows it to effectively suppress key inflammatory signaling pathways, including NF-κB and the NLRP3/AIM2 inflammasomes. This leads to a reduction in pro-inflammatory cytokine production, diminished immune cell infiltration, and protection against tissue damage. The quantitative data and established protocols presented herein provide a solid foundation for further investigation. Future research should focus on optimizing its therapeutic window, evaluating its efficacy in more complex chronic inflammatory disease models, and exploring potential synergistic effects with other anti-inflammatory agents. These efforts will be critical in translating the promising preclinical profile of this compound into a viable therapeutic strategy for inflammatory diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound Attenuated Apoptosis and Intracellular Inflammatory Changes in Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound Attenuated Inflammation, Cell Death, and Axonal Damage in Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound is a potent cathepsin inhibitor and drug candidate for SARS-CoV-2 infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Therapeutic use of this compound in COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cleavage of IκBα by calpain induces myocardial NF-κB activation, TNF-α expression, and cardiac dysfunction in septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Her-2/neu overexpression induces NF-kappaB via a PI3-kinase/Akt pathway involving calpain-mediated degradation of IkappaB-alpha that can be inhibited by the tumor suppressor PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 14. A Membrane Potential- and Calpain-Dependent Reversal of Caspase-1 Inhibition Regulates Canonical NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Calpain Inhibitor this compound Alleviates Ischemia/Reperfusion-Induced Acute Kidney Injury via Suppressing AIM2 Inflammasome and Upregulating Klotho Protein [frontiersin.org]

- 16. Calpain Inhibitor this compound Alleviates Ischemia/Reperfusion-Induced Acute Kidney Injury via Suppressing AIM2 Inflammasome and Upregulating Klotho Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Calpain regulates neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 19. This compound attenuated apoptosis and intracellular inflammatory changes in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Calpeptin: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Calpeptin, a potent, cell-permeable inhibitor of calpain and certain cathepsins. It details the discovery and synthetic rationale of this dipeptide aldehyde, presents its key inhibitory and biological activity data in tabular format, and outlines experimental protocols for its use in cellular assays. Furthermore, this guide illustrates the signaling pathways influenced by this compound's inhibitory action through detailed diagrams, offering a valuable resource for researchers investigating cellular processes regulated by these proteases.

Discovery and Rationale

This compound, chemically known as N-Benzyloxycarbonyl-L-leucyl-L-norleucinal (Z-Leu-nLeu-H), was first described by Tsujinaka and colleagues in 1988 as a novel synthetic inhibitor of calpain.[1] The primary motivation for its development was to create a calpain inhibitor with enhanced cell permeability compared to existing peptide-based inhibitors.

The design of this compound originated from the modification of the N-terminus of Leu-norleucinal. The introduction of a benzyloxycarbonyl (Z) group was a key chemical modification aimed at increasing the lipophilicity of the molecule, thereby facilitating its passage across the cell membrane.[1] This strategic design proved successful, resulting in a potent, cell-penetrative calpain inhibitor that has since become a valuable tool in cell biology and drug discovery.

Chemical Synthesis

Below is a generalized workflow representing a potential synthetic approach.

References

Calpeptin: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical structure, properties, biological activity, and experimental applications of the calpain and cathepsin inhibitor, Calpeptin.

Introduction

This compound is a potent, cell-permeable dipeptide aldehyde that functions as a reversible inhibitor of calpains and certain cathepsins. Its ability to readily cross cell membranes has made it a valuable tool in cell biology for investigating the roles of these proteases in a multitude of cellular processes, including signal transduction, apoptosis, cell motility, and platelet aggregation.[1][2] This technical guide provides a comprehensive overview of this compound's chemical and biological characteristics, detailed experimental protocols for its use, and a summary of its impact on key signaling pathways.

Chemical Structure and Properties

This compound, systematically known as N-benzyloxycarbonyl-L-leucyl-L-norleucinal, is a synthetic peptide derivative. Its structure features a benzyloxycarbonyl (Cbz or Z) protecting group at the N-terminus of a leucine residue, which is in turn linked to a norleucinal residue. The aldehyde functional group on the norleucinal is crucial for its inhibitory activity.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate | [3] |

| Synonyms | Z-Leu-Nle-CHO, N-Benzyloxycarbonyl-L-leucylnorleucinal | [3] |

| Molecular Formula | C₂₀H₃₀N₂O₄ | [3] |

| Molecular Weight | 362.46 g/mol | |

| CAS Number | 117591-20-5 | [3] |

| SMILES String | CCCC--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)OCC1=CC=CC=C1 | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 60-75 °C | |

| Storage Temperature | -20°C |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| DMSO | ≥ 15 mg/mL | |

| Ethanol | Soluble | |

| Methanol | Soluble | |

| Water | Insoluble |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the calpain family of calcium-dependent cysteine proteases, particularly calpain-1 (μ-calpain) and calpain-2 (m-calpain). It also exhibits strong inhibitory activity against cathepsins K and L. The aldehyde group of this compound forms a reversible covalent bond with the active site cysteine residue of these proteases, thereby blocking their catalytic activity.

Table 3: Inhibitory Activity of this compound against Various Proteases

| Target Enzyme | Inhibitory Concentration | Reference(s) |

| Calpain-1 | ID₅₀ = 52 nM | |

| Calpain-2 | ID₅₀ = 34 nM | |

| Papain | ID₅₀ = 138 nM | |

| Cathepsin K | IC₅₀ = 0.11 nM | |

| Cathepsin L | Potent inhibitor | [1] |

Experimental Protocols

In Vitro Calpain Activity Assay (Fluorometric)

This protocol describes the measurement of calpain activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest

-

This compound (or other calpain inhibitors for control)

-

Extraction Buffer (e.g., provided in commercial kits, typically containing a buffer, chelators, and reducing agents to prevent auto-activation of calpain)

-

10X Reaction Buffer (provided in commercial kits)

-

Calpain Substrate (e.g., Ac-LLY-AFC)

-

Active Calpain (for positive control)

-

96-well black plates with clear bottoms

-

Fluorometer with 400 nm excitation and 505 nm emission filters

Procedure:

-

Sample Preparation:

-

Treat cells with the desired stimulus to induce calpain activation. Include an untreated control group.

-

Harvest approximately 1-2 x 10⁶ cells by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in 100 µL of Extraction Buffer.

-

Incubate on ice for 20 minutes, with gentle mixing.

-

Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet debris.

-

Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

-

Determine the protein concentration of the lysate.

-

-

Assay Reaction:

-

Dilute the cell lysate to a final concentration of 50-200 µg of protein in 85 µL of Extraction Buffer in each well of the 96-well plate.

-

Prepare a positive control by adding 1-2 µL of Active Calpain to 85 µL of Extraction Buffer.

-

Prepare a negative control using lysate from untreated cells. For inhibitor studies, pre-incubate the lysate with this compound.

-

Add 10 µL of 10X Reaction Buffer to each well.

-

Add 5 µL of Calpain Substrate to each well.

-

-

Measurement:

Cell-Based Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis in cells treated with this compound (or other agents) using Annexin V staining followed by flow cytometry.

Materials:

-

Cells of interest

-

This compound (or apoptosis-inducing agent)

-

Annexin V-FITC (or other fluorescent conjugate)

-

Propidium Iodide (PI)

-

10X Annexin V Binding Buffer (typically containing HEPES, NaCl, and CaCl₂)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Seed cells and treat with the desired concentration of this compound or a known apoptosis inducer for the appropriate duration. Include an untreated control.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[6]

-

-

Staining:

-

Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]

-

-

PI Staining and Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Add 5 µL of Propidium Iodide (PI) solution.

-

Analyze the samples by flow cytometry within one hour.[6][7]

-

Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

-

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) in response to agonists, and the effect of inhibitors like this compound.

Materials:

-

Freshly drawn human blood in sodium citrate tubes

-

Platelet agonists (e.g., ADP, collagen, thrombin)

-

This compound

-

Saline

-

Light Transmission Aggregometer

Procedure:

-

PRP Preparation:

-

Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[8]

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. The PPP will be used to set the 100% aggregation baseline.

-

-

Assay:

-

Pipette PRP into aggregometer cuvettes with a stir bar and allow it to warm to 37°C.

-

For inhibitor studies, pre-incubate the PRP with this compound or vehicle control for a specified time.

-

Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation). Use a PPP-containing cuvette to set the 100% aggregation mark.

-

Add a platelet agonist to the PRP and record the change in light transmission over time as platelets aggregate.[8][9]

-

-

Data Analysis:

-

The extent of aggregation is measured as the maximum percentage change in light transmission. The rate of aggregation can also be determined from the slope of the aggregation curve.

-

Signaling Pathways Modulated by this compound

Apoptosis

Calpains are involved in both the initiation and execution phases of apoptosis. Their activation, often due to elevated intracellular calcium levels, leads to the cleavage of several key proteins in the apoptotic cascade. This compound, by inhibiting calpain, can modulate these pathways.

Platelet Aggregation

Upon platelet activation by agonists like thrombin or collagen, intracellular calcium levels rise, leading to calpain activation. Calpain then cleaves various substrates, including cytoskeletal proteins and signaling molecules, which is essential for the full aggregation response. This compound's inhibition of calpain can block these events.[1]

Neurite Outgrowth

The role of calpain in neurite outgrowth is complex, but evidence suggests that calpain-mediated cleavage of cytoskeletal components can influence growth cone dynamics. Inhibition of calpain by this compound has been shown to promote neurite elongation, potentially through the modulation of Protein Kinase C (PKC) activity.[10]

Synthesis and Purification

This compound was first synthesized by modifying the N-terminal of Leu-norleucinal.[11] The synthesis involves the coupling of N-benzyloxycarbonyl-L-leucine to L-norleucinal. Purification is typically achieved through standard chromatographic techniques for peptides, such as silica gel chromatography or high-performance liquid chromatography (HPLC), to yield a high-purity product. The original synthesis is detailed in the work by Tsujinaka et al. (1988).[11]

Conclusion

This compound remains an indispensable tool for researchers investigating the multifaceted roles of calpains and cathepsins in cellular physiology and pathology. Its cell permeability and potent inhibitory activity allow for the targeted disruption of these proteases in living systems, providing valuable insights into their functions. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in a research setting and to support its potential consideration in early-stage drug development programs targeting diseases with dysregulated protease activity.

References

- 1. This compound | Calcium-Sensitive Protease Modulator Inhibitors: R&D Systems [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C20H30N2O4 | CID 73364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. abcam.com [abcam.com]

- 6. bosterbio.com [bosterbio.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 9. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhancement of neurite outgrowth following calpain inhibition is mediated by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of a new cell penetrating calpain inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

Calpeptin's Function in Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the role of Calpeptin in modulating platelet function, with a specific focus on its inhibitory effects on platelet aggregation. This compound, a cell-permeable dipeptide, is widely utilized as a potent and specific inhibitor of calpain, a family of calcium-dependent cysteine proteases. Understanding its mechanism of action is crucial for research into thrombotic disorders and the development of novel antiplatelet therapies.

Core Mechanism of Action

This compound exerts its primary effect by inhibiting intracellular calpains (μ-calpain and m-calpain).[1] In platelets, agonist-induced activation leads to an influx of calcium, which in turn activates calpain.[2] Activated calpain is a critical mediator of the cytoskeletal reorganization required for platelet shape change, spreading, and aggregation.[3] It achieves this by cleaving key structural proteins, including talin and actin-binding protein (filamin).[3][4]

By inhibiting calpain, this compound effectively blocks these downstream events, thereby preventing the full activation and aggregation of platelets.[3] Its utility as a research tool lies in its ability to parse the specific contributions of calpain to the complex signaling cascades of platelet activation.

Quantitative Effects of this compound on Platelet Function

The inhibitory potency of this compound has been quantified across several key platelet functions. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy in preventing various stages of platelet activation.

| Parameter Inhibited | Agonist | IC₅₀ Value | Reference |

| Initial Rate of Platelet Aggregation | Thrombin | 150 µM | [3][5] |

| Platelet Spreading | - | 200 µM | [3] |

| P-selectin Surface Expression | Thrombin | 200 - 300 µM | [3] |

| Microparticle Formation | Thrombin + Collagen / A23187 | Dose-dependent inhibition | [6] |

| Calpain I (from human platelets) | - | 40 nM | [1] |

Signaling Pathways Modulated by this compound

This compound's inhibition of calpain interrupts several critical signaling pathways in platelets. Beyond the direct prevention of substrate cleavage, it has wider implications for intracellular signaling.

-

Cytoskeletal Reorganization: This is the most direct consequence of this compound's action. Calpain-mediated cleavage of talin and filamin is essential for the remodeling of the actin cytoskeleton that underpins shape change and the formation of lamellipodia and filopodia for spreading and aggregation.[3][7] this compound's inhibition of calpain preserves the integrity of these cytoskeletal components.

-

Granule Secretion: Calpain activity is required for the exocytosis of α-granules, a process measured by the surface expression of P-selectin. This compound effectively blocks this secretion, demonstrating calpain's role in the release of pro-thrombotic factors.[2][3]

-

Upstream Signal Transduction: Studies indicate that this compound can inhibit the thrombin-induced increase in intracellular calcium concentration ([Ca²⁺]i) and the production of inositol triphosphate (IP₃).[8] This suggests a potential role for calpain in the positive feedback regulation of phospholipase C (PLC).

-

Thromboxane Synthesis: this compound has been shown to inhibit the generation of Thromboxane B2 (TxB₂), a stable metabolite of the potent platelet agonist Thromboxane A₂ (TxA₂).[8] However, at concentrations above 30 µM, this may be due to direct inhibition of thromboxane synthetase.[9]

-

Protein Tyrosine Phosphorylation: The role of calpain in regulating protein tyrosine phosphorylation is complex. Evidence suggests that calpain may be involved in activating protein-tyrosine phosphatases (PTPs). Consequently, this compound treatment can enhance and prolong the phosphorylation state of certain proteins following platelet activation.[10]

Below is a diagram illustrating the primary signaling pathway inhibited by this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's effects on platelet function. The following are standard protocols for key assays.

Human Platelet Isolation (Washed Platelets)

This protocol describes the preparation of washed platelets, which is essential for studying intrinsic platelet properties without interference from plasma components.[1]

-

Blood Collection: Draw whole blood from healthy, aspirin-free volunteers into tubes containing an anticoagulant such as Acid Citrate Dextrose (ACD) or 3.2% sodium citrate (9 parts blood to 1 part anticoagulant).[3] Handle samples gently to prevent premature platelet activation.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with no brake.[11]

-

PRP Collection: Carefully aspirate the upper, straw-colored platelet-rich plasma (PRP) layer, avoiding the buffy coat (white blood cells) and red blood cells.[3]

-

Acidification and Centrifugation: Add ACD or Prostaglandin E1 (PGE₁, final concentration 1 µM) to the PRP to prevent activation during pelleting. Centrifuge the PRP at a higher speed (e.g., 800-900 x g) for 10-15 minutes to pellet the platelets.[3]

-

Washing: Discard the supernatant (platelet-poor plasma, PPP). Gently resuspend the platelet pellet in a physiological buffer like Hepes-Tyrode's buffer (pH 7.4) containing PGE₁.[3] Repeat the centrifugation and washing step to ensure high purity.

-

Final Resuspension: After the final wash, resuspend the platelet pellet in Hepes-Tyrode's buffer without PGE₁. Adjust the platelet count to the desired concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) for functional assays. Allow platelets to rest at room temperature for at least 20-30 minutes before use.

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for measuring platelet aggregation.[12]

-

Instrument Setup: Calibrate the aggregometer using platelet-poor plasma (PPP) to set 100% light transmission and the prepared platelet-rich plasma (PRP) or washed platelet suspension to set 0% transmission.[10][13]

-

Sample Preparation: Pipette the platelet suspension (e.g., 270 µL) into a siliconized glass cuvette with a magnetic stir bar.[11] Place the cuvette in the aggregometer and allow it to warm to 37°C while stirring.

-

Inhibitor Incubation: Add this compound (at desired final concentrations) or vehicle control to the platelet suspension. Incubate for the specified time (e.g., 10 minutes) before adding the agonist.[5]

-

Initiation of Aggregation: Add a platelet agonist (e.g., 30 µL of thrombin, collagen, or ADP) to initiate aggregation.[11]

-

Data Recording: Record the change in light transmission over time (typically 5-10 minutes). The formation of platelet aggregates reduces the turbidity of the sample, increasing light transmission.[14]

-

Analysis: Quantify aggregation by measuring the maximum percentage change in light transmission or the area under the curve (AUC). IC₅₀ values can be calculated by plotting the percentage inhibition of aggregation against a range of this compound concentrations.[15]

Flow Cytometry for P-selectin Expression

This method quantifies α-granule secretion by measuring the surface expression of P-selectin (CD62P).

-

Sample Preparation: In a tube, combine the platelet suspension with this compound or vehicle and incubate.

-

Activation: Add a platelet agonist (e.g., thrombin) and incubate for the required duration at room temperature.

-

Antibody Staining: Add a fluorophore-conjugated anti-CD62P antibody and an antibody against a platelet-specific marker like CD41a to identify the platelet population.[16] Incubate in the dark for 15-20 minutes.

-

Fixation (Optional): To stop the reaction and stabilize the sample for later analysis, add 0.5-1% methanol-free formaldehyde.[8][17] Note that fixation itself can sometimes induce activation markers.[17]

-

Acquisition: Dilute the sample with buffer and analyze on a flow cytometer. Gate on the platelet population based on forward and side scatter properties or CD41a positivity.

-

Analysis: Determine the percentage of P-selectin positive platelets or the mean fluorescence intensity (MFI) of the P-selectin signal.

Western Blot for Protein Phosphorylation

This protocol is used to assess this compound's effect on the phosphorylation status of signaling proteins.

-

Sample Preparation: Prepare washed platelets and incubate with this compound or vehicle, followed by stimulation with an agonist for various time points.

-

Lysis: Immediately stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer containing phosphatase and protease inhibitors. This is critical to preserve the phosphorylation state of proteins.

-

Denaturation: Heat the samples at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution that minimizes background, such as 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST). Avoid using milk, as its phosphoprotein (casein) content can cause high background.[18]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein, diluted in 1-5% BSA in TBST, typically overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. To ensure equal loading, the blot can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.[18]

Experimental and Logical Workflow Visualization

Successful investigation of this compound's function follows a structured workflow, from sample preparation through to data interpretation.

Conclusion

This compound is an indispensable tool for elucidating the role of calpain in platelet physiology. Its ability to potently inhibit calpain allows researchers to dissect the specific downstream effects of this protease on cytoskeletal arrangement, granule secretion, and overall platelet aggregation. The quantitative data and established protocols provided in this guide serve as a comprehensive resource for scientists investigating the intricate mechanisms of platelet activation and for professionals in the field of drug development exploring calpain inhibition as a potential antithrombotic strategy.

References

- 1. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human platelet isolation [protocols.io]

- 3. timothyspringer.org [timothyspringer.org]

- 4. Cleavage of talin by calpain promotes platelet-mediated fibrin clot contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Calpain Blocks Platelet Secretion, Aggregation, and Spreading - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of this compound (a calpain specific inhibitor) on agonist induced microparticle formation from the platelet plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characteristics of various synthetic peptide calpain inhibitors and their application for the analysis of platelet reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 12. plateletservices.com [plateletservices.com]

- 13. journals.viamedica.pl [journals.viamedica.pl]

- 14. tandfonline.com [tandfonline.com]

- 15. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2.10. Flow cytometry analysis of P‐selectin expression [bio-protocol.org]

- 17. New Horizons in Platelets Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

Methodological & Application

Calpeptin working concentration for cell culture experiments

Application Notes: Calpeptin in Cell Culture Experiments

Introduction

This compound is a potent, cell-permeable, and reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1][2][3] It acts by targeting the active site of calpains, with ID50 values in the nanomolar range for calpain I and calpain II.[1][3] Due to its cell permeability, this compound is widely used in cell culture experiments to investigate the roles of calpains in various cellular processes.[2] These processes include apoptosis, cell migration, proliferation, autophagy, and neurodegeneration.[1][4][5] Calpain activation is implicated in numerous pathologies, and inhibitors like this compound are crucial tools for dissecting these pathways and evaluating potential therapeutic strategies.[6][7]

Mechanism of Action

Calpains are activated by elevated intracellular calcium levels. Once activated, they cleave a wide range of substrate proteins, including cytoskeletal components, signaling molecules, and apoptosis-related factors like caspases and Bid.[6][8] this compound prevents this cleavage by blocking the protease activity of calpain, thereby inhibiting downstream cellular events. For instance, in models of excitotoxicity, this compound can protect neurons by preventing the calpain-mediated degradation of essential proteins.[8] It has also been shown to reduce neuronal apoptosis by inhibiting the expression and activation of Caspase-3.[1][6]

Caption: Mechanism of this compound action.

Recommended Working Concentrations

The optimal working concentration of this compound varies significantly depending on the cell type, experimental duration, and the specific biological question. Pre-treatment times typically range from 30 minutes to 2 hours before the addition of a stimulus. It is always recommended to perform a dose-response experiment to determine the optimal concentration for a specific cell line and assay.

| Cell Type | Application / Assay | This compound Concentration | Incubation Time |

| PC12 (Rat Pheochromocytoma) | Autophagy Assay | 10 µM | 96 hours[1] |

| Rat Cortical Neurons | Neuroprotection (NMDA-induced) | 5 - 20 µM | 24 hours[8] |

| RGC-5 (Rat Retinal Ganglion) | Neuroprotection (Ionomycin-induced) | 2 µM | 1 hr pre-treatment, then 24 hrs[9] |

| Human Melanoma (224) | Apoptosis Inhibition (Cisplatin-induced) | 10 µM | Co-treatment for 5 - 8 hours[10] |

| WI38 VA13 & IMR90 (Human Lung Fibroblasts) | Proliferation Assay | 0 - 100 nM | 24 hours[11] |

| SW1990 (Human Pancreatic Cancer) | Proliferation Assay (IC50) | 74.2 µM | Not Specified[5] |

| SW1990 (Human Pancreatic Cancer) | Migration & Invasion Assay | 10 - 20 µM | Not Specified[5] |

| PSCs (Pancreatic Stellate Cells) | Proliferation Assay (IC50) | 62.1 µM | Not Specified[5] |

| PSCs (Pancreatic Stellate Cells) | Migration & Invasion Assay | >10 µM | Not Specified[5] |

Experimental Protocols

General Protocol for Treating Cells with this compound

This protocol provides a general workflow for inhibiting calpain activity in adherent cell cultures prior to inducing a specific cellular response.

Caption: General experimental workflow for using this compound.

Materials:

-

This compound powder or stock solution (e.g., 10-100 mM in DMSO)[2][12]

-

Appropriate cell culture medium and serum

-

Sterile DMSO (for dilution)

-

Cell line of interest

Procedure:

-

Stock Solution: Prepare a 10-100 mM stock solution of this compound in sterile DMSO.[2][12] Aliquot and store at -20°C or -80°C.[11] Avoid repeated freeze-thaw cycles.

-

Cell Seeding: Seed cells in a multi-well plate, flask, or dish at a density that will ensure they reach 70-80% confluency on the day of the experiment.

-

Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentration by diluting the stock solution in pre-warmed, serum-containing culture medium. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is typically ≤ 0.1%.

-

Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the this compound working solution. For the vehicle control, use a medium with the same final concentration of DMSO.

-

Incubation: Incubate the cells for the desired pre-treatment period (e.g., 1-2 hours) under standard culture conditions (37°C, 5% CO₂).

-

Stimulation: After pre-treatment, add the experimental stimulus (e.g., an apoptosis-inducing agent, growth factor, etc.) directly to the wells.

-

Final Incubation: Continue to incubate the cells for the duration of the experiment (e.g., 4, 8, 24, or 48 hours).

-

Downstream Analysis: Harvest the cells for analysis by methods such as Western blotting, flow cytometry, or microscopy.

Protocol for In-Cell Calpain Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and allows for the measurement of calpain activity in cell lysates.[13][14] this compound can be used as a specific inhibitor to confirm that the measured activity is indeed from calpain.

Materials:

-

Cells treated with or without a calpain-activating stimulus.

-

Cells pre-treated with this compound (e.g., 10-20 µM) prior to stimulation (Negative Control).

-

Calpain Activity Assay Kit (containing Extraction Buffer, Reaction Buffer, and a fluorogenic calpain substrate like Ac-LLY-AFC).[13][14]

-

Microcentrifuge.

-

96-well black plate with a clear bottom.

-

Fluorescence plate reader with filters for Ex/Em = 400/505 nm.[15]

Procedure:

-

Sample Preparation: a. Harvest approximately 1-2 x 10⁶ cells per sample by centrifugation. b. Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.[14] c. Incubate on ice for 20 minutes, mixing gently several times.[14] d. Centrifuge at 10,000 x g for 1 minute to pellet cell debris.[13] e. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Keep on ice. f. Determine the protein concentration of the lysate.

-

Assay Reaction: a. In a 96-well black plate, add 50-200 µg of protein from each cell lysate to separate wells. Adjust the final volume of each well to 85 µL with Extraction Buffer.[14] b. Include controls:

- Positive Control: Active Calpain enzyme provided with the kit.

- Negative Control: Lysate from cells treated with a specific calpain inhibitor like this compound. c. Add 10 µL of 10X Reaction Buffer to each well.[15] d. Add 5 µL of the Calpain Substrate (e.g., Ac-LLY-AFC) to each well to start the reaction.[15]

-

Measurement: a. Incubate the plate at 37°C for 60 minutes, protected from light.[15] b. Measure the fluorescence using a plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[13][14] c. Calpain activity can be expressed as Relative Fluorescence Units (RFU) per microgram of protein. The change in activity is determined by comparing the RFU of treated samples to untreated controls. The signal from the this compound-treated sample should be near baseline, confirming assay specificity.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Calcium-Sensitive Protease Modulator Inhibitors: R&D Systems [rndsystems.com]

- 3. ≥94% (HPLC), calpain blocker, solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. Neuroprotective Effects of Calpain Inhibition in Parkinson’s Disease: Insights from Cellular and Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calpain inhibitor this compound suppresses pancreatic cancer by disrupting cancer–stromal interactions in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring Calpain Activity in Fixed and Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Calpain-Mediated Bid Cleavage and Calpain-Independent Bak Modulation: Two Separate Pathways in Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | Apoptosis | Cysteine Protease | Proteasome | TargetMol [targetmol.com]

- 13. abcam.com [abcam.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. abcam.com [abcam.com]

Application Notes and Protocols for In Vivo Use of Calpeptin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpeptin is a potent, cell-permeable, and reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases. Dysregulation of calpain activity is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. These application notes provide a comprehensive overview and detailed protocols for the in vivo use of this compound, designed to assist researchers in designing and executing robust preclinical studies.

Mechanism of Action

This compound primarily functions by inhibiting calpain-1 and calpain-2.[1][2] By binding to the active site of calpain, this compound prevents the proteolysis of its downstream substrates.[3] This inhibition can modulate various cellular processes, including apoptosis, inflammation, cell migration, and cytoskeletal dynamics.[2][3][4][5]

Data Presentation: In Vivo Studies of this compound

The following tables summarize quantitative data from various in vivo studies that have utilized this compound.

Table 1: Dosage and Administration of this compound in Animal Models

| Animal Model | Disease/Condition | Dosage | Administration Route | Key Findings | Reference |

| Feline | Right Ventricular Pressure Overload | 0.6 mg/kg | Intravenous (i.v.) | Blocked activation of calpain and caspase-3; reduced cardiomyocyte cell death. | [1][6][7] |

| Rat (Lewis) | Experimental Autoimmune Encephalomyelitis (EAE) | 50-250 µg/kg | Not specified | Attenuated inflammation, cell death, and axonal damage. | [3][8] |

| Rat | Focal Cerebral Ischemia-Reperfusion Injury | 50 mg | Intracerebroventricular (i.c.v.) | Reduced neuronal apoptosis in the hippocampal CA1 sector. | [9] |

| Mouse | MPTP Model of Parkinson's Disease | Not specified | Not specified | Reduced astrogliosis, ROCK2 expression, and levels of inflammatory cytokines. | [2] |

| Mouse | Ischemia/Reperfusion-Induced Acute Kidney Injury | Not specified | Pretreatment before surgery | Improved renal function and attenuated pathological damage. | [10][11] |

| Mouse | Pancreatic Cancer Xenograft | Not specified | Not specified | Reduced tumor volume and weight; inhibited desmoplastic reaction. | [12] |

Table 2: Summary of Cellular and Molecular Effects of this compound In Vivo

| Effect | Model System | Key Observations | Reference |

| Anti-inflammatory | EAE in rats; MPTP model in mice | Reduced infiltration of immune cells, microgliosis, and astrogliosis. Decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, etc.). | [2][3] |

| Anti-apoptotic | Feline pressure overload; Rat cerebral ischemia; EAE in rats | Inhibited caspase-3 and caspase-8 activity. Reduced Bax:Bcl-2 ratio. Decreased TUNEL-positive cells. | [1][3][6][7][9] |

| Neuroprotective | EAE in rats; Parkinson's model in mice; Retinal ganglion cells | Reduced axonal damage and neuronal loss. Attenuated myelin degradation. | [2][3][13][14] |

| Anti-fibrotic | Pulmonary fibrosis model in mice | Attenuated bleomycin-induced pulmonary fibrosis. | [15][16] |

| Anti-cancer | Pancreatic cancer xenograft in mice | Inhibited proliferation, migration, and invasion of pancreatic cancer cells and stellate cells. | [12][17] |

Experimental Protocols

Protocol 1: Intravenous Administration of this compound in a Feline Model of Cardiac Pressure Overload

This protocol is adapted from a study investigating the effects of this compound on cardiomyocyte loss in a feline model of right ventricular pressure overload.[6][7]

1. Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Physiological saline (0.9% NaCl)

-

Adult male cats (2.8–3.5 kg body weight)

-

Anesthetic agents (e.g., ketamine HCl, meperidine, acepromazine maleate)

2. Preparation of this compound Solution:

-

Dissolve 25 mg of this compound in 1 ml of DMSO.

-

Further dilute the solution in physiological saline to a final concentration of 250 µg/ml.

-

Adjust the pH of the final solution to 7.2 before administration.

3. Experimental Procedure:

-

Anesthetize the cats according to approved institutional animal care and use committee protocols.

-

Induce right ventricular pressure overload (RVPO) by partial occlusion of the pulmonary artery.

-

Administer this compound via a bolus intravenous injection at a dose of 0.6 mg/kg.

-

The first injection should be given 15 minutes before the induction of PO.

-

A second dose of 0.6 mg/kg should be administered 6 hours after the surgery.

-

Sham-operated control animals should receive the vehicle (DMSO and saline) following the same injection schedule.

-

At the end of the experimental period (e.g., 24 hours), euthanize the animals and collect heart tissue for analysis.

4. Analysis:

-

Perform histochemical staining (e.g., TUNEL assay) to assess cardiomyocyte apoptosis.

-

Conduct Western blot analysis to measure the levels of calpain, calpastatin, caspase-3, and other relevant proteins.

-

Assess calpain activity using a spectrin breakdown product antibody.

Protocol 2: Investigation of this compound's Neuroprotective Effects in a Rodent Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol is based on a study that examined the therapeutic potential of this compound in an animal model of multiple sclerosis.[3][8]

1. Materials:

-

This compound

-

Vehicle solution (e.g., saline, DMSO)

-

Lewis rats

-

Reagents for EAE induction (e.g., myelin basic protein and complete Freund's adjuvant)

2. Preparation of this compound Solution:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Dilute the stock solution in physiological saline to achieve the desired final concentrations for injection. The dose range used in the cited study was 50-250 µg/kg.[3]

3. Experimental Procedure:

-

Induce EAE in Lewis rats according to standard protocols.

-

Once clinical signs of EAE appear, begin treatment with this compound or vehicle.

-

Administer this compound daily via a suitable route (e.g., intraperitoneal injection).

-

Monitor the clinical scores of the animals daily to assess disease severity.

-

At the end of the treatment period, euthanize the animals and collect spinal cord tissue.

4. Analysis:

-

Perform histological analysis of spinal cord sections to evaluate inflammation, demyelination, and axonal damage.

-

Use immunohistochemistry to assess microgliosis (e.g., using an antibody against OX-42) and astrogliosis (e.g., using an antibody against GFAP).

-

Conduct Western blot analysis to measure the expression of calpain, calpastatin, and apoptotic proteins (e.g., caspase-8, Bax, Bcl-2, caspase-3).[3]

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound's mechanism of action in inhibiting calpain-mediated pathways.

Caption: A general experimental workflow for in vivo studies using this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Neuroprotective Effects of Calpain Inhibition in Parkinson’s Disease: Insights from Cellular and Murine Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Attenuated Inflammation, Cell Death, and Axonal Damage in Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Calpains as potential anti-cancer targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo administration of this compound attenuates calpain activation and cardiomyocyte loss in pressure-overloaded feline myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo administration of this compound attenuates calpain activation and cardiomyocyte loss in pressure-overloaded feline myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 9. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Calpain Inhibitor this compound Alleviates Ischemia/Reperfusion-Induced Acute Kidney Injury via Suppressing AIM2 Inflammasome and Upregulating Klotho Protein [frontiersin.org]

- 11. Calpain Inhibitor this compound Alleviates Ischemia/Reperfusion-Induced Acute Kidney Injury via Suppressing AIM2 Inflammasome and Upregulating Klotho Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calpain inhibitor this compound suppresses pancreatic cancer by disrupting cancer–stromal interactions in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. bleomycin-sulfate.com [bleomycin-sulfate.com]

- 16. bleomycin-sulfate.com [bleomycin-sulfate.com]

- 17. researchgate.net [researchgate.net]

Calpeptin in DMSO: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility and stability of Calpeptin when dissolved in dimethyl sulfoxide (DMSO). It includes comprehensive protocols for the preparation, storage, and application of this compound in a research setting, ensuring optimal performance and reproducibility of experiments.

Introduction to this compound

This compound is a potent, cell-permeable, reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1][2] It also exhibits inhibitory effects on other proteases such as cathepsins.[2] Due to its ability to readily cross cell membranes, this compound is widely used in cellular assays to investigate the roles of calpains in various physiological and pathological processes, including cell motility, proliferation, apoptosis, and signal transduction.[1][3]

Solubility of this compound in DMSO

This compound is sparingly soluble in aqueous buffers but exhibits excellent solubility in organic solvents such as DMSO, ethanol, and dimethyl formamide.[4] DMSO is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies. It is crucial to use anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of this compound.[1]

The reported solubility of this compound in DMSO varies across different suppliers, which may be attributed to differences in the purity and crystalline form of the compound. A summary of solubility data is presented in the table below.

Table 1: Reported Solubility of this compound in DMSO

| Supplier/Source | Reported Solubility (mg/mL) | Reported Solubility (Molar) |

| R&D Systems | - | Soluble to 100 mM |

| Cayman Chemical | ~30 mg/mL | - |

| Selleck Chemicals | 72 mg/mL | 198.64 mM |

| Sigma-Aldrich | 15 mg/mL | - |

| Merck Millipore (Calbiochem) | 5 mg/mL | - |

| TargetMol | 80 mg/mL | 220.71 mM |

| APExBIO | ≥87.6 mg/mL | - |

Note: The molecular weight of this compound is approximately 362.47 g/mol .[5]

Stability and Storage of this compound in DMSO

Proper storage of this compound, both in its solid form and as a DMSO stock solution, is critical to maintain its biological activity. The solid, powdered form of this compound should be stored desiccated at +4°C or -20°C for long-term stability, with some suppliers indicating stability for at least four years at -20°C.[4][6]

Once dissolved in DMSO, the stability of the stock solution is dependent on the storage temperature. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Table 2: Stability of this compound Solutions in DMSO

| Storage Temperature | Duration of Stability | Source(s) |

| -80°C | 1 year | Selleck Chemicals, TargetMol |

| -80°C | 6 months | MedchemExpress |

| -20°C | 1 month | Selleck Chemicals, MedchemExpress |

| -20°C | up to 2 months | Merck Millipore (Calbiochem) |

Experimental Protocols

Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

-